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Compound of Interest

Compound Name:
Diethylisopropylsilyl

Trifluoromethanesulfonate

Cat. No.: B155940 Get Quote

An In-depth Technical Guide to
Diethylisopropylsilyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of Diethylisopropylsilyl trifluoromethanesulfonate. Due to the limited availability of

experimental spectroscopic data for this specific compound, this guide presents predicted data

and complements it with experimental data from closely related analogs, Triisopropylsilyl

trifluoromethanesulfonate and Triethylsilyl trifluoromethanesulfonate, to provide valuable

reference points for researchers.

Spectroscopic Data
While experimental spectra for Diethylisopropylsilyl trifluoromethanesulfonate are not

readily available in the public domain, predicted mass spectrometry data provides insight into

its behavior in mass analysis. For comparative purposes, experimental NMR and IR data for

the analogous compounds, Triisopropylsilyl trifluoromethanesulfonate and Triethylsilyl

trifluoromethanesulfonate, are presented.

Mass Spectrometry (MS) of Diethylisopropylsilyl
Trifluoromethanesulfonate (Predicted)
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The following table summarizes the predicted collision cross-section (CCS) values for various

adducts of Diethylisopropylsilyl trifluoromethanesulfonate. This data is valuable for

identifying the compound in mass spectrometry analyses.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 279.06926 154.6

[M+Na]⁺ 301.05120 161.7

[M-H]⁻ 277.05470 150.9

[M+NH₄]⁺ 296.09580 171.7

[M+K]⁺ 317.02514 160.3

[M+H-H₂O]⁺ 261.05924 147.6

[M+HCOO]⁻ 323.06018 164.3

[M+CH₃COO]⁻ 337.07583 194.0

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Analogous Compounds
The following tables present the ¹H and ¹³C NMR data for Triethylsilyl

trifluoromethanesulfonate, which can serve as a reference for predicting the chemical shifts for

Diethylisopropylsilyl trifluoromethanesulfonate. The ethyl group signals are expected to be

in a similar region.

¹H NMR of Triethylsilyl trifluoromethanesulfonate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.1 t 9H -Si-CH₂-CH₃

~1.2 q 6H -Si-CH₂-CH₃

¹³C NMR of Triethylsilyl trifluoromethanesulfonate
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Chemical Shift (ppm) Assignment

~6.5 -Si-CH₂-CH₃

~7.5 -Si-CH₂-CH₃

~118.4 (q, J ≈ 318 Hz) -S(=O)₂-CF₃

Infrared (IR) Spectroscopy of an Analogous Compound
The IR spectrum of a silyl trifluoromethanesulfonate is characterized by strong absorptions

corresponding to the S=O and C-F bonds of the triflate group. The following are characteristic

peaks for Triisopropylsilyl trifluoromethanesulfonate:

Wavenumber (cm⁻¹) Intensity Assignment

~1410 Strong S=O stretch

~1250 Strong C-F stretch

~1210 Strong C-F stretch

~1150 Strong C-F stretch

~1030 Strong Si-O-S stretch

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of

Diethylisopropylsilyl trifluoromethanesulfonate and for the acquisition of spectroscopic

data.

Synthesis of Diethylisopropylsilyl
Trifluoromethanesulfonate
This procedure is adapted from the synthesis of Triisopropylsilyl trifluoromethanesulfonate.

Materials:

Diethylisopropylsilane
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Trifluoromethanesulfonic acid

Anhydrous dichloromethane (DCM)

Argon gas

Procedure:

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping

funnel, and an argon inlet is charged with diethylisopropylsilane (1.0 eq) dissolved in

anhydrous dichloromethane under an argon atmosphere.

The solution is cooled to 0 °C in an ice bath.

Trifluoromethanesulfonic acid (1.1 eq) is added dropwise to the stirred solution via the

dropping funnel over a period of 30 minutes. The reaction is exothermic and generates

hydrogen gas, which should be safely vented.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for 12-16 hours.

The reaction progress can be monitored by the cessation of hydrogen gas evolution.

The solvent is removed under reduced pressure.

The crude product is purified by fractional distillation under reduced pressure to yield

Diethylisopropylsilyl trifluoromethanesulfonate as a colorless liquid.
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Synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate

Reaction Setup

Reaction

Workup and Purification

Diethylisopropylsilane in anhydrous DCM

Cool to 0 °C

Dropwise addition of
Trifluoromethanesulfonic acid

Stir at room temperature
(12-16 h)

Solvent removal
(reduced pressure)

Fractional distillation

Final Product

Diethylisopropylsilyl
trifluoromethanesulfonate

Click to download full resolution via product page

A flowchart illustrating the synthesis of Diethylisopropylsilyl trifluoromethanesulfonate.
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General Protocol for Silylation of an Alcohol
Diethylisopropylsilyl trifluoromethanesulfonate is a powerful silylating agent for the

protection of alcohols.

Materials:

Alcohol

Diethylisopropylsilyl trifluoromethanesulfonate

Anhydrous dichloromethane (DCM)

A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)

Argon gas

Procedure:

To a stirred solution of the alcohol (1.0 eq) and a non-nucleophilic base (1.2 eq) in anhydrous

dichloromethane under an argon atmosphere at 0 °C, add Diethylisopropylsilyl
trifluoromethanesulfonate (1.1 eq) dropwise.

The reaction mixture is stirred at 0 °C for 30-60 minutes or until the reaction is complete

(monitored by TLC).

The reaction is quenched by the addition of a saturated aqueous solution of sodium

bicarbonate.

The layers are separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude silyl ether is purified by column chromatography on silica gel.
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General Silylation Workflow

Reaction Setup

Silylation

Workup

Purification

Alcohol + Base in DCM

Cool to 0 °C

Add Diethylisopropylsilyl
trifluoromethanesulfonate

Stir at 0 °C

Quench with NaHCO₃ (aq)

Extraction with DCM

Drying and Concentration

Column Chromatography

Final Product

Protected Alcohol

Click to download full resolution via product page

A general workflow for the silylation of an alcohol.
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Spectroscopic Data Acquisition
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated

solvent such as chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR)

spectrometer. A thin film of the neat liquid sample would be placed between two sodium

chloride or potassium bromide plates.

Mass Spectrometry: Mass spectra would be acquired on a high-resolution mass

spectrometer (HRMS) using electrospray ionization (ESI) in both positive and negative ion

modes to observe the molecular ion and common adducts.

To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of
Diethylisopropylsilyl trifluoromethanesulfonate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b155940#spectroscopic-data-nmr-ir-ms-of-
diethylisopropylsilyl-trifluoromethanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

